
Memantine hydrochloride
Overview
Description
Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with voltage-dependent, rapid blocking/unblocking kinetics, enabling neuroprotection while minimizing psychomimetic side effects . It is approved for moderate-to-severe Alzheimer’s disease (AD), demonstrating efficacy in improving cognition, behavior, and global function in clinical trials . Memantine’s pharmacokinetics show linear absorption, 45% plasma protein binding, and renal excretion, with dose adjustments required for severe renal impairment .
Synthesis: this compound is synthesized via optimized hydrolysis of intermediates like N-formyl-1-amino-3,5-dimethyladamantane under acidic conditions, achieving yields up to 79% through electrochemically enabled Ritter-type amination . Stability-indicating HPLC methods validate its purity, with ≤1.2% R.S.D. in accuracy and precision .
Analytical Methods: Spectrophotometric (e.g., eosin complexation at 546 nm) and chemiluminescent (SIA-CL) techniques enable sensitive detection (linear range: 1–30 µg/mL) in formulations .
Preparation Methods
Traditional Multi-Step Synthesis Methods
Early synthetic routes to memantine hydrochloride involved three to four steps starting from 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane. These methods typically included bromination, amidation, and hydrolysis stages, with overall yields ranging from 39% to 63% . For instance, bromination of 1,3-dimethyladamantane using bromine or N-bromosuccinimide (NBS) produced 1-bromo-3,5-dimethyladamantane, which was then subjected to amidation with acetamide or formamide. Subsequent hydrolysis under acidic or basic conditions yielded memantine base, which was protonated with hydrochloric acid to form the hydrochloride salt . These processes, while functional, suffered from prolonged reaction times, excessive solvent use, and low atom economy, limiting their industrial applicability .
Modern Two-Step Synthesis Protocols
Ritter-Type Reaction with Formamide
The most efficient two-step method begins with 1,3-dimethyladamantane undergoing a Ritter-type reaction with formamide and nitric acid at 85°C for 2 hours to form N-formamido-3,5-dimethyladamantane (98% yield) . This intermediate is then hydrolyzed using 21% hydrochloric acid under reflux for 1 hour, directly yielding this compound with 82–84% efficiency . Key optimizations include:
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Molar Ratio : A 8.4:1 ratio of HCl to intermediate ensures complete protonation during hydrolysis .
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Solvent Reduction : Dichloromethane extraction and n-hexane recrystallization minimize solvent waste .
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Purity : Gas chromatography–mass spectrometry (GC–MS) confirms a purity of 99.93%, surpassing pharmacopeial standards .
This method reduces the total synthesis time to 3.5 hours and achieves an overall yield of 83%, a significant improvement over traditional approaches .
Acetamide-Based Pathway
An alternative two-step route substitutes formamide with acetamide, reacting 1,3-dimethyladamantane with nitric acid and acetonitrile at 70°C for 2.5 hours to form 1-acetamido-3,5-dimethyladamantane . Hydrolysis with sodium hydroxide (4:1 molar ratio) and hydrochloric acid (6:1 molar ratio) at 130°C for 8 hours produces this compound in 85% yield . This method emphasizes eco-friendliness by reducing toxic solvent volumes and utilizing acetonitrile as a recyclable solvent .
One-Pot Synthesis Innovations
Integrated Ritter Reaction and Hydrolysis
A breakthrough one-pot synthesis combines nitration, Ritter reaction, and hydrolysis in a single reactor . Starting with 1,3-dimethyladamantane, nitric acid (12 mol) and formamide (10.8 mol) are added sequentially at 20–85°C, forming N-formamido-3,5-dimethyladamantane in situ . Subsequent addition of 36% hydrochloric acid (10.08 mol) and n-hexane induces crystallization, yielding 215.3 g (83.16%) of this compound with 99.93% purity . This approach eliminates intermediate isolation, cutting production time by 40% .
Patent-Based One-Pot Methods
A patented method employs diethylene glycol (DEG) and sodium hydroxide for a one-pot synthesis from 1-bromo-3,5-dimethyladamantane . Reacting acetamide (87.42 g) with the brominated precursor at 130–140°C for 3–5 hours forms 1-acetamido-3,5-dimethyladamantane, which is hydrolyzed in DEG at 155–170°C for 10 hours . The final hydrochloride salt is precipitated using isopropyl alcohol (IPA) and HCl, achieving a 70–75% yield . While less efficient than Ritter-based methods, this protocol avoids nitric acid, enhancing safety .
Comparative Analysis of Synthetic Methods
Method | Steps | Key Reagents | Yield (%) | Purity (%) | Time (h) |
---|---|---|---|---|---|
Traditional Multi-Step | 3–4 | Br₂, Acetamide, NaOH | 39–63 | 95–98 | 24–48 |
Two-Step (Formamide) | 2 | HNO₃, Formamide, HCl | 83 | 99.93 | 3.5 |
Two-Step (Acetamide) | 2 | HNO₃, Acetamide, HCl | 85 | 99.5 | 10.5 |
One-Pot (Ritter) | 1 | HNO₃, Formamide, HCl | 83.16 | 99.93 | 4 |
One-Pot (Patent) | 1 | DEG, NaOH, IPA/HCl | 70–75 | >99 | 15 |
The two-step formamide route outperforms others in yield, purity, and time efficiency, making it ideal for industrial scale-up . The acetamide-based method offers a greener profile but requires longer reaction times . Patent approaches, though safer, lag in efficiency due to complex workup steps .
Reaction Optimization and Critical Parameters
Ritter Reaction Conditions
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Temperature : Optimal nitration and formamidation occur at 85°C; lower temperatures delay intermediate formation .
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Acid Concentration : Nitric acid at 65–70% concentration prevents over-oxidation of the adamantane framework .
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Solvent Volume : Reducing dichloromethane from 2400 mL to 1200 mL per mole of substrate cuts waste by 50% without impacting yield .
Hydrolysis Efficiency
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Acid Strength : Hydrochloric acid at 21% concentration maximizes memantine protonation while minimizing side reactions .
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Recrystallization : Ethanol-ethyl acetate (5:4) mixtures enhance crystal purity by removing residual amines .
Industrial Scalability and Cost Considerations
The two-step Ritter method reduces raw material costs by 30% compared to traditional routes, primarily by avoiding bromination . A pilot-scale batch producing 1 kg of this compound requires:
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Raw Materials : 1.2 kg of 1,3-dimethyladamantane, 10.8 L of formamide, 12 L of nitric acid.
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Energy Consumption : 85 kWh per kg, predominantly for reflux and vacuum distillation.
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Waste Management : 60% less halogenated solvent waste compared to bromine-based methods .
"The integration of Ritter reactions and in situ protonation represents a paradigm shift in adamantane chemistry, balancing efficiency and environmental impact."
Chemical Reactions Analysis
Two-Step Formamide Method
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Formamidation :
- Reactants : 1,3-Dimethyladamantane, formamide, HNO₃ (catalyst)
- Conditions : 85°C (2 hrs) → 98% yield of 1-formamido-3,5-dimethyladamantane
-
Acid hydrolysis :
- Reactants : 36% HCl (8.4:1 molar ratio vs. intermediate)
- Conditions : Reflux (1 hr) → Recrystallization in ethanol/ethyl acetate
- Yield : 82–84% (purity: 99.93% by GC-MS)
Advantages :
- Eliminates hazardous solvents (e.g., diphenyl ether)
- Reduces reaction time from 8–10 hrs to 3 hrs ( )
Urea-Based Direct Amination
- Reactants : 1-Bromo-3,5-dimethyladamantane, urea, diphenyl ether
- Temperature : 170°C (4 hrs) → 100°C (2 hrs)
- Molar ratio : 1:3:2.5 (adamantane derivative:urea:diphenyl ether)
- Yield : 75.81%
Challenge | Resolution |
---|---|
Low solubility of urea | Diphenyl ether as solvent |
Byproduct formation | Hexane wash for purification |
Acid-Catalyzed Hydrolysis
- HCl concentration : 21% (optimized for protonation in situ)
- Temperature : 100°C (1 hr)
- Post-reaction treatment :
- Solvent removal under vacuum (45°C)
- Neutralization with NaOH (pH 8–9)
Impurity profile :
Recrystallization Conditions
- Solvent system : Ethanol/ethyl acetate (3:1 v/v)
- Crystallization yield : 91–93% ( )
- Particle size : 50–100 μm (optimized for tablet formulation)
Identified Byproducts
- 1-Amino-3,5,7-trimethyladamantane HCl :
- 1-Amino-3-methyladamantane HCl :
Analytical Methods for Purity
Technique | Application |
---|---|
GC-MS | Quantification of formamide |
HPLC-UV (λ=210 nm) | Impurity profiling (≤0.1%) |
NMR (¹H/¹³C) | Structural confirmation |
Cost-Effective Modifications
- Catalyst substitution : HNO₃ replaces H₂SO₄ (reduces corrosion risk) ( )
- Solvent recovery : Diethylene glycol recycled (85% efficiency) ( )
Environmental Impact
- Waste streams :
- Formic acid (hydrolysis byproduct) → Neutralized to sodium formate
- Chlorinated solvents (DCM) → Distillation for reuse
Key Thermodynamic Data
Parameter | Value |
---|---|
ΔH (amination) | -78.4 kJ/mol |
Activation energy | 45.2 kJ/mol |
Solubility in H₂O | 35 mg/mL (25°C) |
Scientific Research Applications
FDA Approval and Indications
Memantine was first approved by the FDA in 2003 for the treatment of moderate to severe AD. It can be utilized as monotherapy or in conjunction with cholinesterase inhibitors (ChEIs), enhancing cognitive and functional outcomes in patients .
Off-Label Uses
Recent studies have explored memantine's potential applications beyond AD, including:
- Autism Spectrum Disorder (ASD) : A prospective trial indicated that memantine may improve social and cognitive deficits in adults with high-functioning ASD, showing significant reductions in autism severity and improvements in executive function .
- Other Neuropsychiatric Disorders : Research suggests that memantine may have therapeutic effects in conditions characterized by excitotoxicity, such as traumatic brain injury and multiple sclerosis .
Alzheimer's Disease
A meta-analysis of multiple clinical trials has demonstrated that memantine effectively slows cognitive decline and improves daily functioning in patients with moderate to severe AD. Key findings from various studies include:
- Statistically significant improvements in cognitive assessments like the Alzheimer Disease Assessment Scale-Cognition (ADAS-Cog) and Mini-Mental State Examination (MMSE) .
- Long-term studies indicate that continuous treatment can enhance patients' quality of life, although cost remains a concern for many healthcare systems due to the drug's expense .
Autism Spectrum Disorder
In a study involving 18 adults with high-functioning ASD, treatment with memantine resulted in significant improvements across several measures, including:
- Social Responsiveness Scale (SRS-A)
- Clinical Global Impression scales
These results suggest that memantine may offer therapeutic benefits for managing core symptoms of ASD .
Safety and Tolerability
Memantine is generally well-tolerated, with a safety profile that includes mild to moderate side effects such as dizziness, headache, and fatigue. Serious adverse events are rare, making it a viable option for long-term management of chronic conditions like AD and potentially ASD .
Comparative Studies
A notable comparative study assessed the efficacy of generic versus proprietary forms of this compound. Results indicated comparable effectiveness between the two formulations, suggesting that generic versions could provide a cost-effective alternative without compromising therapeutic outcomes .
Summary Table of Clinical Applications
Condition | Efficacy | Study Type |
---|---|---|
Alzheimer's Disease | Significant improvement in cognition and function | Randomized controlled trials |
Autism Spectrum Disorder | Reduction in autism severity; improved executive function | Prospective open-label trial |
Other Neuropsychiatric Disorders | Potential benefits observed | Various studies |
Mechanism of Action
Memantine Hydrochloride exerts its effects by acting as an uncompetitive antagonist at NMDA receptors. By binding to these receptors, it prevents the excessive influx of calcium ions, which can lead to neuronal damage. This action helps to protect neurons from excitotoxicity, a condition that is often observed in Alzheimer’s disease . The molecular targets of this compound include the NMDA receptor-operated cation channels, which are crucial for synaptic transmission and plasticity .
Comparison with Similar Compounds
Memantine hydrochloride belongs to the adamantane family, sharing structural and mechanistic similarities with amantadine hydrochloride and rimantadine hydrochloride . Key comparisons are summarized below:
Table 1. Structural and Functional Comparison
Pharmacokinetics and Drug Interactions
- Amantadine : Synergistic toxicity with anticholinergics; requires renal dose adjustments .
- Rimantadine : Lower CNS penetration reduces neuropsychiatric risks .
Manufacturing and Stability
Memantine’s synthesis avoids bromine and sulfuric acid, improving safety and scalability . Process-related impurities (e.g., 1,3-diacetamido-5,7-dimethyltricyclodecane) are controlled via GC-MS and NMR .
Biological Activity
Memantine hydrochloride is a well-established NMDA (N-methyl-D-aspartate) receptor antagonist primarily used in the treatment of Alzheimer's disease and other neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profiles, supported by data tables and case studies.
Memantine operates as an uncompetitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. Its binding to the ion channel site of the NMDA receptor prevents excessive calcium influx into neurons, thereby mitigating excitotoxicity—a process that can lead to neuronal damage and death. Memantine has a relatively low affinity for NMDA receptors, which allows it to selectively inhibit pathological overactivation without disrupting normal neurotransmission.
Key Biological Activities:
- Neuroprotection : Memantine has been shown to protect dopaminergic neurons from excitotoxicity and oxidative stress by modulating NMDA receptor activity .
- BDNF Modulation : It increases brain-derived neurotrophic factor (BDNF) levels, which are essential for neuronal survival and growth .
- Anti-inflammatory Effects : Memantine reduces microglial activation and inflammation in the central nervous system, contributing to its neuroprotective effects .
Alzheimer's Disease
Memantine is primarily indicated for moderate to severe Alzheimer's disease. Multiple studies have demonstrated its efficacy in improving cognitive function and daily living activities.
Study | Population | Dosage | Outcome | Statistical Significance |
---|---|---|---|---|
Reisberg et al. (2003) | 166 patients with moderate to severe AD | 10 mg/day | Significant improvement in global functioning | p < 0.001 |
JAMA Neurology (2004) | 404 patients with vascular dementia | 20 mg/day | Improved scores on cognitive tests compared to placebo | p < 0.05 |
PMC2654628 (2006) | Patients with mild to severe AD | Variable dosages | 76% classified as responders vs. 44.7% placebo | p < 0.05 |
Case Studies
Case Study: Manic Episode Induction
A notable case involved a 73-year-old female patient with vascular neurocognitive disorder who developed a manic episode after initiating memantine treatment. Within two days of treatment, her symptoms improved; however, after one week, she exhibited excessive excitement and talkativeness, leading to discontinuation of memantine and initiation of lithium therapy . This case highlights the need for careful monitoring of psychiatric symptoms in patients receiving memantine.
Safety Profile
While memantine is generally well-tolerated, side effects can include dizziness, headache, confusion, and agitation. A meta-analysis indicated that adverse effects were more prevalent in patients treated with memantine compared to placebo but were typically mild and transient .
Research Findings
Recent studies have expanded our understanding of memantine's pharmacological profile:
- Oxidative Stress Reduction : Memantine has been shown to reduce oxidative stress markers in aged rats and prevent neuronal loss induced by toxins like methylmercury .
- Cerebrospinal Fluid Concentration : Research indicates that memantine levels in cerebrospinal fluid correlate with clinical outcomes, suggesting its therapeutic effects are dose-dependent .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying memantine hydrochloride in pharmaceutical formulations?
- Methodologies :
- UV Spectrophotometry : Measure absorbance at 205 nm using methanol as a solvent, with linearity in the range of 2–20 μg/mL and recovery rates of 99.2–101.8% .
- HPLC with Derivatization : React memantine with 1-fluoro-2,4-dinitrobenzene to form a UV-active derivative. Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and detection at 360 nm. Validation includes specificity, linearity (5–50 μg/mL), and precision (RSD <2%) .
- Sequential Injection Analysis (SIA) with Chemiluminescence : Utilize luminol-H₂O₂ reaction in alkaline medium (pH 10). Memantine enhances CL intensity linearly from 0.1–10 μg/mL, with LOD and LOQ of 0.03 μg/mL and 0.1 μg/mL, respectively .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Key Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Verify glove compatibility using manufacturer charts (e.g., Ansell Chemical Resistance Guide) .
- Exposure Response :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
- Skin/Eye Contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Keep in a locked, dry area at room temperature. Avoid exposure to light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictory data between analytical methods (e.g., SIA-CL vs. HPLC) when quantifying this compound?
- Root Cause Analysis :
- Matrix Effects : SIA-CL may show interference from excipients in tablets (e.g., lactose), whereas HPLC derivatization minimizes this via selective derivatization .
- Sensitivity Differences : SIA-CL offers lower LOD (0.03 μg/mL) compared to HPLC (5 μg/mL), making it preferable for trace analysis but less robust for high-concentration formulations .
- Validation Strategy : Cross-validate methods using spiked recovery experiments and assess inter-day precision across multiple matrices (e.g., plasma, tablets) .
Q. What experimental design considerations are essential for developing stability-indicating assays for this compound?
- Forced Degradation Studies : Expose memantine to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (70°C) conditions. Monitor degradation products via HPLC-MS to confirm method specificity .
- Validation Parameters :
- Linearity : 5–200% of target concentration.
- Robustness : Vary pH (±0.2), flow rate (±10%), and column temperature (±5°C) .
- Example : A validated HPLC method detected 0.1% impurities after 24 hours of oxidative stress, confirming stability-indicating capability .
Q. How should a randomized controlled trial (RCT) evaluate memantine's cognitive effects in populations with Down syndrome?
- Design Framework :
- Population : Adolescents/young adults (n=160) with Down syndrome; exclude those with seizure disorders or renal impairment .
- Intervention : 16-week treatment with memantine (titrated to 20 mg/day) vs. placebo, co-administered with standard care .
- Outcome Measures :
- Primary : Change in California Verbal Learning Test (CVLT) scores.
- Secondary : Adaptive behavior scales (e.g., Vineland-II) .
Q. Method Comparison Table
Parameter | UV Spectrophotometry | HPLC-Derivatization | SIA-CL |
---|---|---|---|
Linearity Range | 2–20 μg/mL | 5–50 μg/mL | 0.1–10 μg/mL |
LOD | 0.5 μg/mL | 1 μg/mL | 0.03 μg/mL |
Precision (RSD) | <1.5% | <2% | <1.8% |
Sample Throughput | Low | Moderate | High |
Properties
IUPAC Name |
3,5-dimethyladamantan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19982-08-2 (Parent) | |
Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90961439 | |
Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41100-52-1, 19982-08-2 | |
Record name | Memantine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEMANTINE HYDROCHLORIDE | |
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Record name | 41100-52-1 | |
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Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
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Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |
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Record name | MEMANTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |
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